Ampalex-d10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

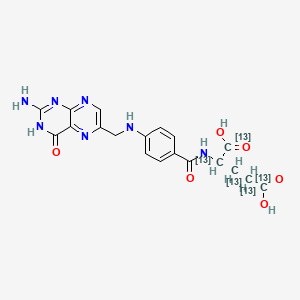

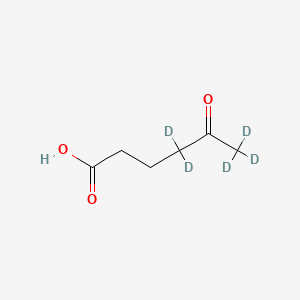

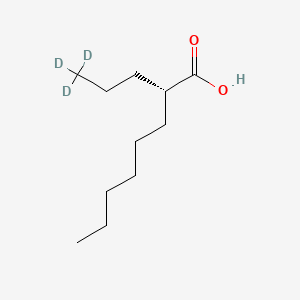

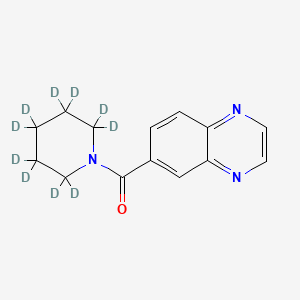

Ampalex-d10, also known as CX516-d10, is a labeled compound of Ampalex . Ampalex, or CX516, is a positive allosteric modulator at the AMPA receptor that inhibits the deactivation of AMPA receptors . The molecular formula of this compound is C14H5D10N3O, and it has a molecular weight of 251.35 .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 5 hydrogen atoms, 10 deuterium atoms (a stable isotope of hydrogen), 3 nitrogen atoms, and 1 oxygen atom . The IUPAC name for this compound is (2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-quinoxalin-6-ylmethanone .

Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 251.35 . Unfortunately, I could not find more detailed information on the physical and chemical properties of this compound in the available resources.

作用机制

Target of Action

Ampalex-d10, also known as CX516-d10, is a positive allosteric modulator of the AMPA receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

This compound interacts with the AMPA receptors and enhances their function when glutamate binds to them . It achieves this by inhibiting the deactivation of AMPA receptors , which prolongs the responses of these receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway . By enhancing the function of AMPA receptors, this compound increases glutamate-mediated excitatory stimulation. This has implications for various cognitive functions, as glutamate is a major neurotransmitter involved in learning and memory .

Result of Action

The enhancement of AMPA receptor function by this compound can lead to improved cognitive function . It has been investigated for use in the treatment of conditions such as Alzheimer’s disease, schizophrenia, and attention deficit/hyperactivity disorder (ADHD) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in certain physiological environments . Additionally, factors such as the patient’s overall health, co-administration with other drugs, and genetic factors could potentially influence the compound’s action.

生化分析

Cellular Effects

The cellular effects of Ampalex-d10 are primarily related to its modulation of AMPA receptors. By enhancing the activity of these receptors, this compound can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to AMPA receptors and modulating their activity. This can lead to changes in gene expression and cellular metabolism .

属性

IUPAC Name |

(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-quinoxalin-6-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2/i1D2,2D2,3D2,8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDGGVOPIJEHOF-YRRFPNITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NC=CN=C3C=C2)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate](/img/structure/B565607.png)